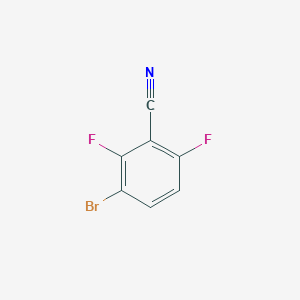

3-Bromo-2,6-difluorobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2,6-difluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF2N/c8-5-1-2-6(9)4(3-11)7(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORVOBJVFPHSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250444-23-5 | |

| Record name | 3-Bromo-2,6-difluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 3-Bromo-2,6-difluorobenzonitrile for Advanced Chemical Synthesis

This guide provides an in-depth technical overview of this compound, a highly functionalized building block crucial for modern drug discovery and materials science. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, reactivity, and application. We will delve into the strategic importance of its unique substitution pattern and provide practical, field-tested insights into its utilization.

Introduction: The Strategic Value of Polysubstituted Fluorobenzonitriles

In contemporary pharmaceutical and agrochemical research, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] Difluorobenzonitrile derivatives, in particular, serve as versatile intermediates, providing a robust platform for constructing complex molecular architectures.[2][3] this compound (CAS No: 1250444-23-5) emerges as a particularly valuable reagent due to its trifunctional nature. The molecule features:

-

A nitrile group , which can be hydrolyzed, reduced, or used in cycloadditions.

-

Two fluorine atoms , which activate the aromatic ring to nucleophilic attack and can serve as leaving groups.

-

A bromine atom , which is an ideal handle for palladium-catalyzed cross-coupling reactions.

This unique combination of reactive sites allows for a programmed, sequential modification of the aromatic core, making it an invaluable tool for building diverse compound libraries and accessing novel chemical space.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in synthesis and for accurate characterization of its derivatives.

Chemical Properties & Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 1250444-23-5 | [4] |

| Molecular Formula | C₇H₂BrF₂N | [5] |

| Molecular Weight | 218.00 g/mol | [5] |

| SMILES | C1=CC(=C(C(=C1F)Br)C#N)F | [5] |

| InChIKey | CSCGWWARITYLKM-UHFFFAOYSA-N | [5] |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the structure and purity of this compound. Key spectral data are available from various sources.[6] While specific spectra depend on the acquisition conditions, typical chemical shifts and patterns can be predicted based on the structure.

-

¹H NMR: The proton spectrum is expected to show two multiplets in the aromatic region, corresponding to the two hydrogens on the benzene ring. The coupling patterns will be complex due to both H-H and H-F coupling.

-

¹³C NMR: The carbon spectrum will display seven distinct signals. The carbon atoms attached to fluorine will show characteristic large C-F coupling constants. The nitrile carbon will appear in the typical region around 115-120 ppm.

-

¹⁹F NMR: The fluorine spectrum should reveal two distinct signals, confirming the presence of two chemically non-equivalent fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis Pathway and Protocol

The most direct synthesis of this compound involves the electrophilic bromination of 2,6-difluorobenzonitrile. This approach is efficient and leverages a readily available starting material.[4]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures.[4]

Materials:

-

2,6-Difluorobenzonitrile (139.0 g, 1.0 mol)

-

Potassium bromate (250.5 g, 1.5 mol)

-

60% Sulfuric acid (600 mL)

-

20% Ice brine solution (800 mL)

-

Carbon tetrachloride (CCl₄)

-

5% Sodium bisulfite (NaHSO₃) solution

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

2L four-necked flask, mechanical stirrer, nitrogen inlet, thermometer

Procedure:

-

Reaction Setup: Charge a 2L four-necked flask with 600 mL of 60% sulfuric acid. Begin stirring and add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile.

-

Reagent Addition: Maintain the reaction temperature below 35°C under a nitrogen atmosphere. Add 250.5 g (1.5 mol) of potassium bromate in 10 portions over time to control the exotherm.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction typically requires 5-6 days for the starting material to be fully consumed.

-

Workup - Quenching: Prepare 800 mL of a 20% ice brine solution. Slowly and carefully pour the reaction mixture into the ice brine with stirring.

-

Workup - Isolation: Allow the product to precipitate, then filter the crude orange solid. Wash the solid with carbon tetrachloride (CCl₄).

-

Workup - Neutralization: Wash the crude product sequentially with 5% sodium bisulfite (NaHSO₃) solution and then with water until the washings are neutral (test with pH paper or saturated Na₂CO₃ solution).

-

Drying and Concentration: Dry the product over anhydrous sodium sulfate, filter, and concentrate the filtrate by rotary evaporation (water bath at 60°C) to yield a light yellow liquid.

-

Purification: Perform a reduced-pressure distillation. Collect the vapor fraction at 58-62°C (oil bath at 90°C). The condensed fraction will solidify upon cooling to yield the final white solid product (typical yield: 71%).

Causality Note: The use of potassium bromate in strong acid generates electrophilic bromine (Br+) in situ, which then attacks the electron-rich 2,6-difluorobenzonitrile ring. The reaction is slow due to the deactivating effect of the nitrile and fluorine substituents. The workup with sodium bisulfite is crucial to quench any unreacted bromine.

Core Reactivity and Strategic Applications

The synthetic utility of this compound stems from its ability to undergo selective transformations at its three key functional sites.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for forming new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions.[7] This is arguably its most powerful application in drug discovery, enabling the efficient assembly of complex biaryl and heteroaryl structures.[8][9]

Mechanism: The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki reaction, which couples an organoboron reagent with an organohalide, is a cornerstone of modern synthesis.[10][11]

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Experimental Insight: The choice of ligand (L), base, and solvent is critical for optimizing a Suzuki coupling. For electron-deficient aryl bromides like our topic compound, electron-rich phosphine ligands such as SPhos or BrettPhos often give superior results by promoting the rate-limiting oxidative addition and reductive elimination steps.[12]

Nucleophilic Aromatic Substitution (SNAr)

The benzonitrile ring is rendered electron-deficient by the powerful inductive and mesomeric effects of the two fluorine atoms and the nitrile group. This makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr), where a strong nucleophile displaces one of the fluorine atoms.[13][14]

Mechanism: Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][15]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Causality Note: The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[16] The stability of this intermediate is paramount. The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing nitrile group and the remaining fluorine atom, particularly when they are ortho or para to the site of attack. In this compound, nucleophilic attack is most likely to occur at the C-2 or C-6 position, displacing a fluorine atom.

Safety and Handling

Proper handling of halogenated aromatic compounds is essential. While a specific, comprehensive safety datasheet for this compound is not widely published, data from structurally similar compounds provides a strong basis for risk assessment.[5][17][18]

GHS Hazard Classification (Anticipated): Based on related compounds like 2-Bromo-3,6-difluorobenzonitrile and other brominated benzonitriles, the following hazards are expected[5][19]:

| Hazard Class | GHS Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | H315: Causes skin irritation. |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |

| STOT, Single Exposure | H335: May cause respiratory irritation. |

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[17] Ensure eyewash stations and safety showers are readily accessible.[18]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[18]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid all skin contact.[17]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[17]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[18] Store locked up.[17]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]

Conclusion

This compound is a powerful and versatile building block for chemical synthesis. Its value lies not just in its structure, but in the predictable and differential reactivity of its functional groups. The ability to perform selective palladium-catalyzed cross-couplings at the bromine position, followed by nucleophilic substitution at a fluorine position (or vice-versa), provides chemists with a strategic and modular approach to synthesizing complex molecules. A firm grasp of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully exploit the potential of this important chemical intermediate.

References

- Vertex AI Search. (n.d.). 2,6-Difluorobenzonitrile: A Versatile Intermediate in Pharmaceutical Discovery. Retrieved January 7, 2026.

- Vertex AI Search. (n.d.). 2,6-Difluorobenzonitrile: A Key Intermediate in Pharmaceutical and Agrochemical Synthesis. Retrieved January 7, 2026.

- Riverland Trading. (n.d.). 2,6-Difluorobenzonitrile Supplier | 1897-52-5. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis. [Link]

- PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Wikipedia. (n.d.).

- Chemistry Steps. (n.d.).

- Wang, D., et al. (2021). Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC. [Link]

- Miyaura, N., & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. [Link]

- The Organic Chemistry Tutor. (2023, August 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of 4-Bromo-2-fluorobenzonitrile in Modern Chemical Synthesis. [Link]

- Al-dujaili, A. H., & El-Hiti, G. A. (2022). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. [Link]

- PDF ResearchGate. (2024). Palladium-catalyzed C(sp3)-C(sp2) coupling: Synthesis of C(3)-arylphthalides. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,6-Difluorobenzonitrile Supplier | 1897-52-5 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 4. This compound | 1250444-23-5 [chemicalbook.com]

- 5. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(1250444-23-5) 1H NMR spectrum [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. mdpi.com [mdpi.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. researchgate.net [researchgate.net]

- 12. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 14. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 15. vapourtec.com [vapourtec.com]

- 16. m.youtube.com [m.youtube.com]

- 17. fishersci.com [fishersci.com]

- 18. static.cymitquimica.com [static.cymitquimica.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 3-Bromo-2,6-difluorobenzonitrile: A Key Building Block for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,6-difluorobenzonitrile is a strategically important synthetic intermediate, distinguished by its unique substitution pattern on the benzene ring. The presence of a bromine atom, two fluorine atoms, and a nitrile group provides multiple reaction sites, making it a versatile precursor for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical structure, properties, a detailed synthesis protocol, and its significant applications, particularly in the realm of medicinal chemistry and drug discovery. The strategic positioning of its functional groups allows for selective transformations, including cross-coupling reactions and nucleophilic aromatic substitutions, rendering it an invaluable tool for the development of novel therapeutic agents and advanced materials.

Introduction: The Strategic Importance of this compound

In the landscape of modern organic synthesis, the demand for highly functionalized aromatic building blocks is ever-increasing. These molecules serve as the foundational scaffolds for a vast array of pharmaceuticals, agrochemicals, and materials with tailored properties. This compound (CAS No. 1250444-23-5) has emerged as a compound of significant interest due to its trifunctionalized aromatic core.

The interplay of the electron-withdrawing nature of the two fluorine atoms and the nitrile group, combined with the synthetically versatile bromine atom, imparts a unique reactivity profile to the molecule. The fluorine atoms can enhance the metabolic stability and bioavailability of derivative compounds, a desirable trait in drug design.[1] The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation.[2] This strategic combination of functionalities makes this compound a powerful intermediate for creating diverse molecular architectures.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1250444-23-5 | [3][4] |

| Molecular Formula | C₇H₂BrF₂N | [3] |

| Molecular Weight | 218.00 g/mol | [3] |

| Appearance | White to light yellow solid | [4] |

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing two signals in the aromatic region, each corresponding to one of the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the adjacent fluorine and bromine atoms.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbons attached to the fluorine atoms will exhibit characteristic C-F coupling. The chemical shift of the nitrile carbon will appear in the typical downfield region for nitriles.

2.2.2. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is anticipated to show characteristic absorption bands for the following functional groups:

-

C≡N stretch: A sharp, medium-intensity band around 2230-2240 cm⁻¹.

-

C-F stretch: Strong absorption bands in the region of 1200-1300 cm⁻¹.

-

C-Br stretch: A weaker absorption in the fingerprint region.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show a prominent molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of bromine, the cyano group, and potentially HF.

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be achieved through the direct bromination of 2,6-difluorobenzonitrile. The following protocol is a detailed, step-by-step methodology for its preparation.[4][5]

Materials and Reagents

-

2,6-Difluorobenzonitrile (CAS No. 1897-52-5)

-

Sulfuric acid (60%)

-

Potassium bromate (KBrO₃)

-

Ice

-

Brine solution (20%)

-

Carbon tetrachloride (CCl₄)

-

Sodium bisulfite (NaHSO₃) solution (5%)

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas

Equipment

-

2L four-necked flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

-

Thin Layer Chromatography (TLC) supplies

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 2L four-necked flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add 600 mL of 60% sulfuric acid.[4]

-

Addition of Starting Material: While stirring, add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile to the sulfuric acid.[4]

-

Control of Temperature: Maintain the reaction temperature below 35°C under a nitrogen atmosphere.[4]

-

Addition of Brominating Agent: Add 250.5 g (1.5 mol) of potassium bromate in 10 portions over a period of time, ensuring the temperature does not exceed 35°C.[4]

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material spot disappears. This may take 5-6 days.[4]

-

Quenching the Reaction: Prepare 800 mL of a 20% ice-brine solution. Slowly and carefully pour the reaction mixture into the ice-brine solution.[4]

-

Isolation of Crude Product: Allow the product to precipitate and then quickly filter the solid. Wash the crude product with carbon tetrachloride (CCl₄) to obtain an orange-colored solid.[4]

-

Purification of Crude Product:

-

Solvent Removal: Filter off the drying agent and remove the solvent by rotary evaporation in a water bath at 60°C to obtain a light yellow liquid.[4]

-

Final Purification by Distillation:

-

Cool the liquid to room temperature and allow it to stand, which should result in the precipitation of a light yellow solid.[4]

-

Perform a reduced-pressure distillation. Heat the condensed steam and raise the oil bath temperature to 90°C.[4]

-

Collect the vapor fraction at 58-62°C.[4]

-

Cool the collected fraction to obtain a white solid product with a yield of approximately 71%.[4]

-

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern medicinal chemistry for the construction of complex molecular scaffolds.[2]

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or ester. This is a powerful method for synthesizing biaryl compounds.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling with a primary or secondary amine. It is a key transformation for the synthesis of arylamines, which are prevalent in many pharmaceutical compounds.

-

Sonogashira Coupling: This reaction involves the coupling with a terminal alkyne to form a carbon-carbon triple bond, leading to the synthesis of substituted alkynes.

Caption: Key cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two strongly electron-withdrawing fluorine atoms activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the fluorine atoms by various nucleophiles, providing another avenue for functionalization. The nitrile group further enhances this effect.

Transformations of the Nitrile Group

The cyano group can be transformed into a variety of other functional groups, including:

-

Carboxylic acid: via hydrolysis.

-

Amine: via reduction.

-

Tetrazole: via reaction with azides.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzonitriles are valuable intermediates in the synthesis of a wide range of Active Pharmaceutical Ingredients (APIs).[2] The unique structural features of this compound make it a particularly attractive building block for several reasons:

-

Scaffold for Kinase Inhibitors: The biaryl and arylamine motifs, readily accessible through Suzuki and Buchwald-Hartwig reactions, are common structural features in many kinase inhibitors used in oncology.

-

Modulation of Physicochemical Properties: The incorporation of fluorine atoms can improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[1]

-

Vector for Further Functionalization: The three distinct functional groups allow for a modular and divergent synthetic approach, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

While specific examples of marketed drugs derived directly from this compound are not prominent in the public domain, its structural motifs are present in numerous developmental and investigational drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this isomer is not widely available, data from closely related isomers such as 2-Bromo-3,6-difluorobenzonitrile (CAS No. 1502090-29-0) indicate that this class of compounds should be handled with care.[6]

-

Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin, eye, and respiratory irritation.[6]

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a highly versatile and valuable synthetic intermediate with significant potential in drug discovery and materials science. Its unique trifunctionalized structure provides a platform for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and scientists looking to leverage its potential in their synthetic endeavors. As the demand for novel and sophisticated chemical entities continues to grow, the importance of strategic building blocks like this compound will undoubtedly increase.

References

- Fluorinated Building Blocks. (n.d.). 1250444-23-5 | this compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Bromo-2-fluorobenzonitrile in Modern Pharmaceutical Synthesis.

- Organic Syntheses. (n.d.). A. 4-(2,2-Difluorovinyl)benzonitrile (2).

- PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile.

Sources

- 1. Buy 2-Bromo-3,6-difluorobenzonitrile | 1502090-29-0 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 1250444-23-5 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 4. This compound | 1250444-23-5 [chemicalbook.com]

- 5. 1897-52-5 | 2,6-Difluorobenzonitrile | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Bromo-2,6-difluorobenzonitrile: A Versatile Building Block for Advanced Chemical Synthesis

For Immediate Release

This document provides a comprehensive technical overview of 3-Bromo-2,6-difluorobenzonitrile (CAS Number: 1250444-23-5), a key intermediate for researchers, scientists, and professionals in the field of drug development and materials science. This guide delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.

Introduction: The Strategic Importance of Fluorinated Building Blocks

This compound is a strategically important building block in modern organic synthesis. Its unique trifunctional nature, featuring a reactive bromine atom, two activating fluorine atoms, and a versatile nitrile group, makes it a highly sought-after precursor for the synthesis of complex molecular architectures. The presence of fluorine can enhance the metabolic stability and bioavailability of active pharmaceutical ingredients (APIs), making this compound particularly valuable in medicinal chemistry.[1] Its structural features allow for precise modifications, enabling chemists to fine-tune the efficacy and selectivity of potential drug candidates.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.

| Property | Value | Source |

| CAS Number | 1250444-23-5 | [1] |

| Molecular Formula | C₇H₂BrF₂N | [2] |

| Molecular Weight | 218.00 g/mol | [2] |

| Physical Form | Solid | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [3][4] |

| Purity | Typically ≥98% | [2] |

Spectral Data:

-

¹H NMR: Expected to show signals in the aromatic region, with coupling patterns influenced by the fluorine and bromine substituents. A publicly available spectrum can be found on ChemicalBook, though detailed analysis is not provided.[5]

-

¹³C NMR: Will provide information on the carbon skeleton, with the chemical shifts of the aromatic carbons significantly influenced by the electronegative fluorine and bromine atoms, and the cyano group.

-

IR Spectroscopy: Will show a characteristic strong absorption for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Synthesis and Purification

The primary route for the synthesis of this compound involves the direct bromination of 2,6-difluorobenzonitrile.

Synthesis Workflow: Bromination of 2,6-Difluorobenzonitrile

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a synthesized methodology based on available literature.[1]

Materials:

-

2,6-Difluorobenzonitrile

-

Potassium bromate (KBrO₃)

-

60% Sulfuric acid (H₂SO₄)

-

20% Ice brine solution

-

Carbon tetrachloride (CCl₄) (Note: CCl₄ is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood. Safer alternatives should be considered where possible.)

-

5% Sodium bisulfite (NaHSO₃) solution

-

Saturated sodium carbonate (Na₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suitable four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 600 mL of 60% sulfuric acid.

-

While stirring, add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile.

-

Maintain the reaction temperature below 35°C and, under a nitrogen atmosphere, add 250.5 g (1.5 mol) of potassium bromate in 10 portions.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete in 5-6 days, once the starting material spot has disappeared.

-

Prepare 800 mL of a 20% ice brine solution and slowly pour the reaction mixture into it.

-

A light yellow solid will precipitate. Quickly filter the crude product and wash it with carbon tetrachloride. The crude product will be orange in color.

-

Wash the crude product sequentially with a 5% sodium bisulfite solution and then with water until the washings are neutral as tested with a saturated sodium carbonate solution.

-

Dry the product with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation in a water bath at 60°C to obtain a light yellow liquid.

-

Cool the liquid to room temperature and allow it to stand, which will result in the precipitation of a light yellow solid.

-

For further purification, perform a reduced-pressure distillation. Heat the condensed steam and raise the oil bath temperature to 90°C. Collect the vapor fraction at 58-62°C, which upon cooling will yield a white solid product with a reported yield of 71%.[1]

Reactivity and Key Transformations

This compound is a versatile substrate for a variety of chemical transformations, primarily leveraging the reactivity of the aryl bromide and the nitrile group.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key site for functionalization via palladium-catalyzed cross-coupling reactions, which are fundamental in modern medicinal chemistry.[1]

-

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic acid or boronic ester. This is a powerful method for constructing biaryl structures, which are common motifs in pharmaceuticals.

-

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, leading to the synthesis of substituted alkynylarenes.

-

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of aryl amines from the corresponding aryl halide.

Nucleophilic Aromatic Substitution (SNAr)

The presence of two electron-withdrawing fluorine atoms ortho and para to the bromine atom can activate the aromatic ring towards nucleophilic aromatic substitution. While the bromine is the typical leaving group in cross-coupling reactions, under certain conditions, one of the fluorine atoms could potentially be displaced by a strong nucleophile.

Transformations of the Nitrile Group

The nitrile group offers a gateway to other important functional groups:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. This transformation proceeds through an amide intermediate.

-

Reduction: The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Caption: Key reaction pathways for this compound.

Applications in Medicinal Chemistry and Drug Discovery

While specific examples of the use of this compound in the synthesis of marketed drugs are not readily found in the public domain, its value lies in its role as a versatile building block in the discovery and development of new chemical entities. The ability to introduce the 3-bromo-2,6-difluorophenyl moiety into a molecule allows for the exploration of new chemical space and the optimization of lead compounds. The fluorination pattern is of particular interest for its potential to improve pharmacokinetic properties.

Safety and Handling

This compound is a chemical that requires careful handling. The following information is a summary of potential hazards and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) before use.

Hazard Statements:

-

Based on data for similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled.

-

May cause skin and eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a cool, well-ventilated area in a tightly closed container. It may be light-sensitive.

First Aid:

-

If Swallowed: Immediately call a poison center or doctor.

-

If on Skin: Wash with plenty of soap and water.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Fire Fighting:

-

In case of fire, use carbon dioxide, dry chemical powder, or foam. In combustion, it may emit toxic fumes of carbon dioxide, carbon monoxide, hydrogen bromide, hydrogen fluoride, and nitrogen oxides.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of functional groups allows for a wide range of chemical transformations, enabling the construction of complex and novel molecules. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, will allow researchers to fully exploit the potential of this important chemical intermediate.

References

- Oakwood Chemical. (n.d.). This compound.

Sources

An In-depth Technical Guide to the Synthesis of 3-Bromo-2,6-difluorobenzonitrile: Starting Materials and Strategic Execution

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3-Bromo-2,6-difluorobenzonitrile

This compound is a highly functionalized aromatic building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring electron-withdrawing fluorine atoms ortho to the nitrile group and a bromine atom at the meta position, offers a versatile scaffold for the synthesis of complex molecular architectures. The fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the nitrile and bromine functionalities serve as key handles for a variety of chemical transformations, including nucleophilic aromatic substitution, cross-coupling reactions, and conversion to other functional groups. This guide provides a comprehensive overview of the strategic considerations and plausible synthetic routes for accessing this valuable compound, with a focus on the selection of appropriate starting materials and detailed experimental insights.

Comparative Analysis of Potential Starting Materials

The synthesis of this compound can be approached from several starting materials, each with its own set of advantages and challenges. The choice of starting material will often depend on its commercial availability, cost, and the desired overall synthetic efficiency.

| Starting Material | Plausible Synthetic Strategy | Key Advantages | Key Challenges |

| 2,6-Difluoroaniline | 1. Selective meta-bromination2. Diazotization3. Sandmeyer Cyanation | Readily available and relatively inexpensive starting material. | Selective bromination at the C3 (meta) position is challenging due to the ortho-, para-directing nature of the amino group. Requires specialized directing group strategies or catalysts. |

| 1,3-Dibromo-2,4-difluorobenzene | 1. Selective monocyanation | Potentially a more direct route if selective cyanation can be achieved. | Selective replacement of one bromine atom with a nitrile group in the presence of another is difficult to control and may lead to a mixture of products. |

| 3-Amino-2,6-difluorobenzonitrile | 1. Diazotization2. Sandmeyer Bromination | A direct precursor to the final product. | Limited commercial availability and may require a multi-step synthesis itself. |

Recommended Synthetic Pathway: A Two-Step Approach from 2,6-Difluoroaniline

Based on the accessibility of starting materials and the robustness of the required chemical transformations, a two-step synthetic sequence starting from 2,6-difluoroaniline is proposed as a primary route. This pathway hinges on the successful selective bromination at the meta position, followed by a classical Sandmeyer reaction to install the nitrile group.

Visualizing the Synthetic Workflow

Caption: Proposed synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of 3-Bromo-2,6-difluoroaniline (Proposed Protocol)

The primary challenge in this synthesis is the regioselective bromination of 2,6-difluoroaniline at the C3 position, which is meta to the strongly ortho-, para-directing amino group. Classical electrophilic bromination overwhelmingly favors substitution at the C4 (para) position.[1] To overcome this, a directed C-H activation strategy is necessary. Recent advances in palladium-catalyzed meta-C-H functionalization offer a promising solution.[2] The following protocol is adapted from a reported method for the meta-bromination of aniline derivatives.[2]

Reaction Principle: A bidentate directing group is first installed on the aniline nitrogen. This directing group coordinates to a palladium catalyst, which then selectively activates the C-H bond at the meta position for bromination.

Step-by-Step Methodology:

-

Protection of the Aniline: In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 eq.) in an appropriate solvent such as N,N-dimethylformamide (DMF). Add a suitable protecting group reagent that can also act as a directing group for the subsequent C-H activation. A common example is the formation of a carbamate or an amide.

-

Palladium-Catalyzed Bromination: To the solution of the protected aniline, add palladium(II) acetate (Pd(OAc)₂, 0.1 eq.), a suitable ligand such as N-triflyl-β-alanine (N-Tf-β-Ala-OH, 0.6 eq.), and the brominating agent, N-bromophthalimide (NBP, 3.0 eq.).[2] An acid additive is often crucial for this reaction's success.[2]

-

Reaction Conditions: The reaction mixture is typically heated to around 90°C under an inert atmosphere (e.g., argon) for 24 hours.[2]

-

Work-up and Purification: After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to isolate the protected 3-bromo-2,6-difluoroaniline.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., acid or base hydrolysis) to yield the desired 3-bromo-2,6-difluoroaniline. The product should be characterized by NMR and mass spectrometry to confirm its structure.

Part 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aromatic amine to a nitrile via a diazonium salt intermediate.[3]

Reaction Principle: The amino group of 3-bromo-2,6-difluoroaniline is converted into a diazonium salt using nitrous acid at low temperatures. This diazonium salt is a highly reactive intermediate that can be displaced by a cyanide nucleophile, typically with copper(I) cyanide catalysis, to form the desired nitrile. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.

Step-by-Step Methodology:

-

Diazotization: In a flask cooled to 0-5°C in an ice-salt bath, suspend 3-bromo-2,6-difluoroaniline (1.0 eq.) in a mixture of concentrated sulfuric acid and water. While maintaining the low temperature, add a solution of sodium nitrite (NaNO₂, 1.1 eq.) in water dropwise. Stir the mixture for 30-60 minutes at 0-5°C to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.2 eq.) and potassium cyanide (KCN, 1.2 eq.) in water. Heat this solution to 60-70°C.

-

Reaction: Slowly and carefully add the cold diazonium salt solution to the hot copper cyanide solution. Effervescence (evolution of nitrogen gas) should be observed. After the addition is complete, continue to heat the mixture for an additional 30-60 minutes.

-

Work-up and Purification: Cool the reaction mixture to room temperature and extract the product with an organic solvent such as dichloromethane or diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After removing the solvent by rotary evaporation, the crude this compound can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Alternative Synthetic Strategy: Cyanation of 1,3-Dibromo-2,4-difluorobenzene

An alternative approach involves the selective monocyanation of a dibrominated precursor.

Visualizing the Alternative Pathway

Caption: Alternative synthesis with selectivity as a key challenge.

Discussion of the Alternative Route:

This route would begin with 1,3-dibromo-2,4-difluorobenzene. The challenge lies in achieving selective cyanation at one of the two bromine positions. Palladium-catalyzed cyanation reactions using non-toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed for aryl bromides.[4][5] However, achieving high selectivity for monocyanation over dicyanation, and regioselectivity between the two non-equivalent bromine atoms, would require careful optimization of reaction conditions, including catalyst, ligand, temperature, and reaction time. This route is conceptually more direct but likely to be more challenging in practice due to selectivity issues.

Conclusion

The synthesis of this compound is a multi-step process that requires careful strategic planning. The most viable and well-precedented approach commences with 2,6-difluoroaniline. While the key step of selective meta-bromination is not trivial, modern catalytic methods in C-H activation provide a powerful tool to access the crucial 3-bromo-2,6-difluoroaniline intermediate. The subsequent Sandmeyer cyanation is a robust and reliable transformation. For researchers in drug discovery and materials science, the ability to synthesize this and related fluorinated scaffolds is essential for the development of novel and improved chemical entities.

References

- Wang, H., Fu, L., Zhou, C., & Li, G. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(28), 8295–8301. [Link]

- PrepChem. (n.d.). Synthesis of 3-bromofluorobenzene.

- Zhonghan Chemical. (n.d.). 3-BroMo-2,6-difluoroaniline CAS:1262198-07-1.

- Google Patents. (n.d.). CN101353317B - Preparation of 4-bromo-2,6-difluorobenzonitrile.

- Mondal, P., & Bora, U. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3139–3161. [Link]

- Appiah, K., Khan, S. I., Abe, J., & Wazzan, N. (2022). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate).

- Organic Syntheses. (n.d.). A procedure for the synthesis of 4-(2,2-Difluorovinyl)benzonitrile.

- Google Patents. (n.d.). EP1114809A1 - Process for the preparation of fluorobenzyl derivatives.

- Patsnap. (n.d.). Preparation of 4-bromo-2,6-difluorobenzonitrile.

- Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.

- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

- SciSpace. (1996). Process for the preparation of 1-bromo-3,5-difluorobenzene.

- Ackermann, L., & Potukuchi, H. K. (2015). Ruthenium-Catalyzed meta-Selective C—H Bromination. Angewandte Chemie International Edition, 54(34), 9879–9882. [Link]

- Gogoi, P. (n.d.). Chapter 1: A General Introduction to Cyanation. Shodhganga.

- Royal Society of Chemistry. (2013). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source. Organic & Biomolecular Chemistry. [Link]

- PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile.

- Google Patents. (n.d.). EP0073372A1 - Process for producing 2,6-difluorobenzonitrile.

- Google Patents. (n.d.). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.

- Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution.

- Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.

- Google Patents. (n.d.). WO1999050206A1 - Selective bromination of aromatic compounds.

- ResearchGate. (2022). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile - Google Patents [patents.google.com]

- 5. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]

The Emergence and Synthetic Utility of 3-Bromo-2,6-difluorobenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromo-2,6-difluorobenzonitrile has emerged as a significant building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctionalized aromatic core, featuring bromine, fluorine, and nitrile moieties, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the synthesis, physicochemical properties, and potential applications of this compound, offering field-proven insights for its effective utilization in research and development. While the precise historical discovery of this specific isomer is not prominently documented in seminal publications, its importance is understood within the broader context of the development of halogenated benzonitriles as key industrial intermediates.

Introduction: The Strategic Importance of Halogenated Benzonitriles

The development of synthetic chemistry in the 20th century saw the rise of halogenated aromatic compounds as indispensable intermediates. The introduction of halogen atoms and nitrile groups onto a benzene ring imparts unique reactivity and physicochemical properties, making them valuable precursors for a wide range of functionalized molecules. The strategic placement of these functional groups, as seen in this compound, allows for selective and sequential chemical transformations.

The fluorine atoms at positions 2 and 6 significantly influence the electronic properties of the aromatic ring through their strong electron-withdrawing inductive effect. This can enhance the metabolic stability and bioavailability of derivative compounds, a desirable feature in drug design. The bromine atom at position 3 serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocyclic rings, further expanding the synthetic possibilities.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for the characterization of its derivatives.

| Property | Value | Source |

| CAS Number | 1250444-23-5 | [1][2] |

| Molecular Formula | C₇H₂BrF₂N | [3] |

| Molecular Weight | 218.00 g/mol | [3] |

| Appearance | White to light yellow solid | [4] |

| Purity | Typically ≥98% | [3] |

Spectroscopic data is essential for confirming the identity and purity of this compound. While specific spectra are proprietary to suppliers, typical analytical techniques for characterization would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine atoms. ¹³C NMR would provide information on the carbon skeleton, and ¹⁹F NMR would confirm the presence and environment of the fluorine atoms.

-

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the nitrile group (C≡N) stretching vibration would be expected around 2230-2240 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most commonly achieved through the electrophilic bromination of 2,6-difluorobenzonitrile. The following protocol is a representative example of this transformation.[4]

Reaction Scheme

Sources

Introduction: A Versatile Building Block for Complex Molecule Synthesis

An In-Depth Technical Guide to 3-Bromo-2,6-difluorobenzonitrile: Properties, Synthesis, and Applications in Modern Chemistry

This compound is a strategically functionalized aromatic compound that has emerged as a valuable intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique substitution pattern—featuring a nitrile group, two activating fluorine atoms, and a synthetically versatile bromine atom—provides chemists with a powerful tool for constructing complex molecular architectures. The electron-withdrawing nature of the fluorine and nitrile groups activates the aromatic ring, while the bromine atom serves as a key handle for a wide array of cross-coupling reactions. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of this important chemical building block, tailored for researchers and development scientists.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is a solid at room temperature with a defined molecular structure that dictates its reactivity.

| Property | Value | Source |

| CAS Number | 1250444-23-5 | [1][2][3] |

| Molecular Formula | C₇H₂BrF₂N | [2] |

| Molecular Weight | 218.00 g/mol | [2] |

| Appearance | White to light yellow solid | [1] |

| Storage Temperature | Room Temperature | [1] |

Synthesis Pathway: Electrophilic Bromination

The most direct synthesis of this compound involves the electrophilic bromination of its readily available precursor, 2,6-difluorobenzonitrile. The strong deactivating and ortho-, para-directing effects of the fluorine atoms, combined with the meta-directing nitrile group, channel the incoming electrophile to the C3 position.

A common and effective laboratory-scale procedure utilizes potassium bromate in a strong acid medium.[1] The sulfuric acid acts as both a solvent and a catalyst, protonating the bromate to generate the active brominating species.

Diagram of Synthesis

Caption: Synthesis of this compound from 2,6-difluorobenzonitrile.

Detailed Experimental Protocol

Adapted from ChemicalBook Synthesis Data.[1]

-

Reaction Setup: To a 2 L four-necked flask equipped with a mechanical stirrer, add 600 mL of 60% sulfuric acid.

-

Substrate Addition: While stirring, add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile. Maintain the temperature below 35°C during the addition.

-

Brominating Agent Addition: Under a nitrogen atmosphere, add 250.5 g (1.5 mol) of potassium bromate in 10 portions. The controlled addition is crucial to manage the reaction exotherm.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible. This reaction can take 5-6 days to reach completion.

-

Workup and Quenching: Prepare 800 mL of a 20% ice-brine solution. Slowly and carefully pour the reaction mixture into the ice brine. The product will precipitate out.

-

Purification: Filter the crude orange-colored product and wash it sequentially with a 5% sodium bisulfite (NaHSO₃) solution (to quench any remaining bromine), water, and a saturated sodium carbonate (Na₂CO₃) solution until the washings are neutral.

-

Final Isolation: Dry the product over anhydrous sodium sulfate, filter, and concentrate the solvent by rotary evaporation. The resulting light yellow liquid can be further purified by reduced-pressure distillation, collecting the fraction at 58-62°C to yield the final white solid product.[1]

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its trifunctional nature, offering three distinct points for chemical modification. This versatility makes it a cornerstone intermediate for building molecular diversity.

Diagram of Reactivity

Sources

An In-Depth Technical Guide to 3-Bromo-2,6-difluorobenzonitrile: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of 3-Bromo-2,6-difluorobenzonitrile, a key intermediate in the fields of pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its core molecular attributes, synthesis, applications, and safety protocols.

Core Molecular Attributes of this compound

This compound, identified by the CAS Number 1250444-23-5, is a halogenated benzonitrile. The strategic placement of bromine and fluorine atoms on the benzene ring imparts unique chemical properties, making it a valuable building block in organic synthesis.

The molecular formula for this compound is C₇H₂BrF₂N [1][2][3][4][5]. This formula is derived from its structure, which consists of a benzene ring substituted with one bromine atom, two fluorine atoms, and a nitrile group (-C≡N).

The molecular weight is a critical parameter for stoichiometric calculations in synthesis. Based on the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Fluorine: 18.998 u, Nitrogen: 14.007 u), the calculated molecular weight is approximately 218.00 g/mol [2][4][6]. Minor variations in the reported molecular weight (e.g., 218.01 g/mol ) may arise from the use of different isotopic atomic weights in the calculation[1].

| Property | Value | Source(s) |

| CAS Number | 1250444-23-5 | [1][2][6][7][8] |

| Molecular Formula | C₇H₂BrF₂N | [1][2][3][4][5] |

| Molecular Weight | ~218.00 g/mol | [2][4][6] |

| Linear Formula | C₇H₂NBrF₂ | [7] |

Synthesis and Mechanistic Insights: A Protocol for this compound

The synthesis of this compound can be achieved through the bromination of 2,6-difluorobenzonitrile. The following protocol is based on established laboratory procedures[8].

Experimental Protocol:

Starting Material: 2,6-Difluorobenzonitrile Reagents: 60% Sulfuric acid, Potassium bromate (KBrO₃) Monitoring: Thin Layer Chromatography (TLC)

Step-by-Step Procedure:

-

To a 2-liter, four-necked flask, add 600 mL of 60% sulfuric acid.

-

While stirring, add 139.0 g (1.0 mol) of 2,6-difluorobenzonitrile to the flask. It is crucial to maintain the reaction temperature below 35°C during this addition.

-

Under a nitrogen atmosphere, add 250.5 g (1.5 mol) of potassium bromate in 10 portions. The portion-wise addition helps to control the reaction exotherm.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete when the spot corresponding to the starting material (2,6-difluorobenzonitrile) is no longer visible. This process may take 5-6 days.

-

Upon completion, prepare 800 mL of a 20% ice-brine solution. Slowly pour the reaction mixture into the ice-brine solution.

-

Filter the resulting precipitate and wash it with carbon tetrachloride (CCl₄) to obtain the crude product.

-

The crude product is then washed with a 5% sodium bisulfite (NaHSO₃) solution, followed by water, and finally a saturated sodium carbonate (Na₂CO₃) solution until neutral.

-

Dry the product over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation at a water bath temperature of 60°C.

-

Further purification can be achieved by reduced-pressure distillation, collecting the fraction that vaporizes at 58-62°C. Cooling this fraction will yield a white solid product.

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as both a solvent and a catalyst, protonating the nitrile group and activating the ring towards electrophilic substitution.

-

Potassium Bromate: Serves as the brominating agent. In the acidic medium, it generates the electrophilic bromine species required for the reaction.

-

Nitrogen Atmosphere: Prevents unwanted side reactions with atmospheric components.

-

Ice-Brine Quench: Rapidly stops the reaction and precipitates the organic product, which has low solubility in the aqueous solution.

-

Washing Steps: Neutralize any remaining acid and remove unreacted reagents and byproducts.

Applications in Drug Discovery and Organic Synthesis

Halogenated benzonitriles are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. While specific applications for this compound are proprietary and detailed in patent literature, its structural motifs suggest its utility as a key building block.

The presence of three distinct functional handles—the nitrile group, the bromine atom, and the fluorine atoms—allows for a wide range of chemical transformations. The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are foundational in modern medicinal chemistry for the construction of complex molecular scaffolds found in many active pharmaceutical ingredients (APIs).

The fluorine atoms can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. This versatility makes this compound a valuable precursor for creating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for CAS 1250444-23-5 should be consulted, general guidance based on related compounds suggests the following:

-

Hazard Classification: Likely to be classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation[9][10][11][12].

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or under a chemical fume hood[10][11].

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling[10][11].

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up[10][11].

-

First Aid:

Conclusion

This compound is a chemical intermediate with significant potential in research and development, particularly within the pharmaceutical sector. Its well-defined molecular formula and weight, coupled with a synthetically accessible route, make it a valuable tool for medicinal chemists. The trifunctional nature of the molecule provides a platform for diverse chemical modifications, enabling the synthesis of novel and complex molecular architectures. Adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

- Win-Win Chemical. This compound. [Link]

- Laibo Chem. This compound. [Link]

- AbaChemScene. This compound 95%. [Link]

- PubChem. 2-Bromo-3,6-difluorobenzonitrile. [Link]

Sources

- 1. 1250444-23-5 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 1250444-23-5|this compound|BLD Pharm [bldpharm.com]

- 3. 1250444-23-5 this compound 2,6-二氟-3-溴苯腈 -Win-Win Chemical [win-winchemical.com]

- 4. 3-Bromo-2,6-difluorobenzonitrile , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 1250444-23-5 [sigmaaldrich.com]

- 8. This compound | 1250444-23-5 [chemicalbook.com]

- 9. 2-Bromo-3,6-difluorobenzonitrile | C7H2BrF2N | CID 83410593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Foreword: Decoding the Electronic Landscape for Advanced Drug Discovery

An In-Depth Technical Guide to the Electron Density of 3-Bromo-2,6-difluorobenzonitrile

In the intricate world of medicinal chemistry and material science, the subtle distribution of electrons within a molecule dictates its reactivity, intermolecular interactions, and ultimately, its function. This compound is a key building block in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1] Its unique arrangement of electron-withdrawing and donating groups creates a complex electronic profile that is crucial to understand for optimizing its applications. This guide provides a comprehensive exploration of the electron density of this compound, offering a robust theoretical framework, validated methodologies for its characterization, and insights into the practical implications for researchers in drug development and materials science.

Molecular Profile of this compound

This compound is a substituted aromatic compound. The benzene ring is functionalized with three distinct substituents: a bromo group, two fluoro groups, and a nitrile (cyano) group. This specific substitution pattern makes it a valuable intermediate in organic synthesis.[1]

| Property | Value | Source |

| Molecular Formula | C₇H₂BrF₂N | [2][3][4] |

| Molecular Weight | 218.00 g/mol | [2][4] |

| CAS Number | 1250444-23-5 | [5] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC(=C(C(=C1F)C#N)Br)F | [2][3] |

The Theoretical Bedrock: Understanding Electron Density and its Perturbations

The electron density, ρ(r), is a quantum mechanical observable that describes the probability of finding an electron at a specific point in space.[6] It is the foundation for understanding a molecule's chemical properties. In this compound, the electron density of the benzene ring is modulated by the attached functional groups through two primary electronic effects:

-

Inductive Effect (-I): This effect is transmitted through sigma (σ) bonds and arises from the electronegativity difference between atoms. The highly electronegative fluorine and bromine atoms, along with the nitrogen of the nitrile group, pull electron density away from the aromatic ring.[7]

-

Resonance Effect (+M/-M): This effect involves the delocalization of pi (π) electrons and lone pairs across the conjugated system.

-

The nitrile group is a strong electron-withdrawing group via resonance (-M effect), pulling electron density out of the ring.[8][9]

-

The halogens (F and Br) exhibit a dual role. While strongly withdrawing by induction, their lone pairs can be donated back into the ring through resonance (+M effect). This resonance donation directs incoming electrophiles to the ortho and para positions.[8][10]

-

The interplay of these competing effects determines the overall electron distribution, influencing the molecule's reactivity and its ability to form non-covalent interactions like halogen bonds.[11]

Caption: Electronic influence of substituents on the aromatic ring.

Methodologies for Characterizing Electron Density

A dual-pronged approach, combining high-resolution experimental techniques with robust computational modeling, provides the most complete picture of a molecule's electronic structure.

Experimental Approach: High-Resolution X-ray Crystallography

This technique provides a direct measurement of the electron density distribution in the crystalline state. A successful experiment hinges on the ability to grow high-quality single crystals of the compound.

Step-by-Step Protocol for X-ray Diffraction Analysis:

-

Crystal Growth:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions). The quality of the crystal is paramount for high-resolution data.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and improve data quality.

-

Use a modern diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS).[12]

-

Collect a full sphere of diffraction data to high resolution (sin(θ)/λ > 1.0 Å⁻¹).

-

-

Data Reduction and Refinement:

-

Integrate the raw diffraction images and apply corrections for Lorentz, polarization, and absorption effects.

-

Solve the crystal structure using direct methods or Patterson analysis to locate the non-hydrogen atoms.

-

Perform an initial independent atom model (IAM) refinement.

-

For detailed electron density analysis, employ a multipole model (e.g., the Hansen-Coppens formalism) to refine the aspherical features of the atomic electron densities. This step is crucial for accurately modeling bonding and lone pair densities.

-

-

Topological Analysis:

Computational Approach: Density Functional Theory (DFT)

DFT calculations provide a powerful, cost-effective method to model the electron density and related properties in the gas phase, which complements the solid-state experimental data.

Caption: Workflow for computational electron density analysis.

Step-by-Step Protocol for DFT and QTAIM Analysis:

-

Structure Input: Build the 3D structure of this compound using molecular modeling software.

-

Geometry Optimization:

-

Perform a full geometry optimization without constraints using a suitable DFT functional and basis set (e.g., B3LYP or M06-2X with a triple-zeta basis set like 6-311+G(d,p)). The choice of functional is critical; M06-2X is often recommended for systems involving non-covalent interactions.

-

-

Vibrational Frequency Calculation:

-

Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Wavefunction Generation:

-

Generate a wavefunction file from the optimized geometry, which contains the necessary information for the electron density analysis.

-

-

QTAIM Analysis:

-

Use specialized software (e.g., AIMAll) to perform a topological analysis of the electron density based on Bader's QTAIM.[6][15] This analysis partitions the molecule into atomic basins and identifies critical points in the electron density.

-

Bond Critical Points (BCPs): Points of minimum electron density between two bonded atoms. The properties at these points provide quantitative measures of the bond's character.[13]

-

Analysis and Interpretation: The Electron Density Landscape

The combination of the three substituents creates a highly polarized molecule.

| Predicted QTAIM Parameter | C-F Bond | C-Br Bond | C-CN Bond | C≡N Bond |

| Electron Density at BCP (ρ_bcp) | High | Moderate | Moderate | Very High |

| Laplacian of ρ_bcp (∇²ρ_bcp) | > 0 (Polar Covalent) | < 0 (Polar Covalent) | < 0 (Covalent) | < 0 (Covalent) |

| Ellipticity (ε) | Low | Low | Low | High |

Interpretation:

-

High Electron Density at C-F BCP: The high electronegativity of fluorine results in a significant accumulation of electron density along the C-F bond, which is highly polarized.

-

Laplacian Value: The sign of the Laplacian of the electron density (∇²ρ) at a BCP distinguishes between shared-shell (covalent, ∇²ρ < 0) and closed-shell (ionic, hydrogen bonds, ∇²ρ > 0) interactions.[15] The C-F bond will exhibit characteristics of a polar covalent bond.

-

Aromatic Ring Depletion: The cumulative inductive and resonance withdrawal from the fluorine and nitrile groups will significantly lower the electron density within the π-system of the benzene ring, making it less susceptible to electrophilic attack compared to unsubstituted benzene.[8][10]

-

Nitrile Group Polarization: The C≡N triple bond will be highly polarized towards the nitrogen atom, making the nitrogen a potential site for hydrogen bonding or coordination to metal centers. The carbon atom of the nitrile group will be electrophilic.

Implications for Drug Development and Material Science

A detailed understanding of the electron density of this compound is not merely an academic exercise; it provides actionable intelligence for molecular design.

-

Structure-Activity Relationships (SAR): The electron-deficient aromatic ring and the specific arrangement of hydrogen bond acceptors (F and N atoms) and a potential halogen bond donor (Br atom) are key features for molecular recognition. Modifying these substituents allows for the fine-tuning of binding affinity and selectivity for biological targets.

-

Metabolic Stability: The electron-poor nature of the ring can influence its susceptibility to metabolic transformations, such as oxidation by cytochrome P450 enzymes.

-

Crystal Engineering: The directional nature of potential intermolecular interactions (C-H···F, C-H···N, halogen bonds) can be harnessed to design crystalline materials with specific packing motifs and physical properties, such as stability and solubility.[12]

Conclusion

This compound presents a fascinating case study in molecular electronics. The competing influences of its bromo, fluoro, and nitrile substituents create a unique and highly polarized electron density distribution. By employing a synergistic approach of high-resolution X-ray crystallography and advanced computational modeling, researchers can quantitatively map this electronic landscape. This detailed knowledge is indispensable for rationally designing next-generation pharmaceuticals and advanced materials, enabling precise control over molecular interactions and macroscopic properties.

References

- PubChem. (n.d.). 2-Bromo-3,6-difluorobenzonitrile. National Center for Biotechnology Information.

- Google Patents. (n.d.). CN102452957A - Synthesis method of 2, 6-difluorobenzonitrile.

- Pharmaffiliates. (n.d.). 2-Bromo-3,6-difluorobenzonitrile | CAS No: 1502090-29-0.

- Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry.

- Matta, C. F., & Boyd, R. J. (Eds.). (2007). The Quantum Theory of Atoms in Molecules. Wiley-VCH.

- Devore, D., Ellington, T., & Shuford, K. (2025). Investigating Halogen Bonds in Substituted Graphitic Carbon Nitride through Vibrational Spectroscopy. Physical Chemistry Chemical Physics.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.